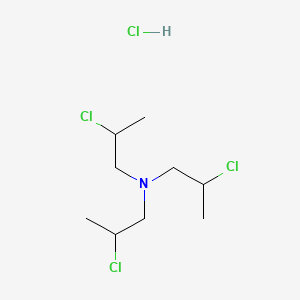![molecular formula C8H10N4O2 B14322346 2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14322346.png)
2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine is a compound that belongs to the class of iminoguanidines. This compound is characterized by the presence of a guanidine group linked to a 3,4-dihydroxyphenyl group through a methylene bridge. The compound has garnered interest due to its potential pharmacological activities, including antibacterial, antiviral, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine typically involves the condensation of 3,4-dihydroxybenzaldehyde with aminoguanidine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for guanidines, including this compound, often involve catalytic processes. Transition metal-catalyzed guanylation reactions are commonly employed, where amines react with carbodiimides in the presence of a catalyst such as copper or palladium .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The imine group can be reduced to an amine.
Substitution: The phenolic hydroxyl groups can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its antibacterial and antiviral properties.
Medicine: Potential anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site or by interacting with the enzyme’s cofactors. Additionally, it can intercalate into DNA, disrupting the replication and transcription processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(E)-(2-bromophenyl)methylideneamino]guanidine
- 2-[(E)-(2-methoxyphenyl)methylideneamino]guanidine
- 2-[(E)-(4-fluorophenyl)methylideneamino]guanidine
Uniqueness
2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine is unique due to the presence of the 3,4-dihydroxyphenyl group, which imparts additional reactivity and potential for hydrogen bonding. This structural feature enhances its interaction with biological targets and contributes to its diverse pharmacological activities .
Propriétés
Formule moléculaire |
C8H10N4O2 |
|---|---|
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C8H10N4O2/c9-8(10)12-11-4-5-1-2-6(13)7(14)3-5/h1-4,13-14H,(H4,9,10,12)/b11-4+ |
Clé InChI |
VTXVZIANGFISEE-NYYWCZLTSA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C=N/N=C(N)N)O)O |
SMILES canonique |
C1=CC(=C(C=C1C=NN=C(N)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


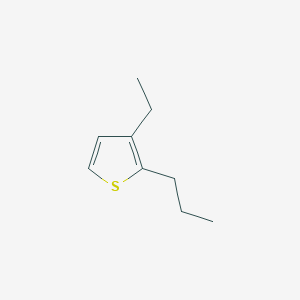
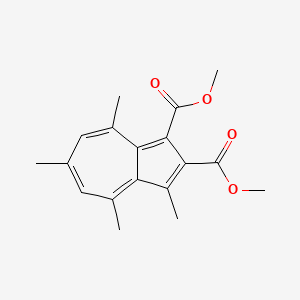
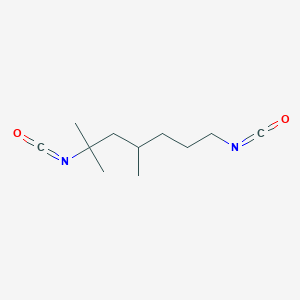
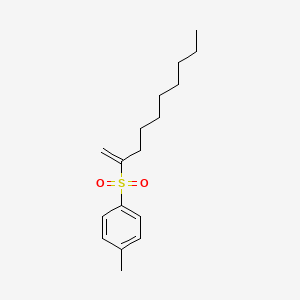
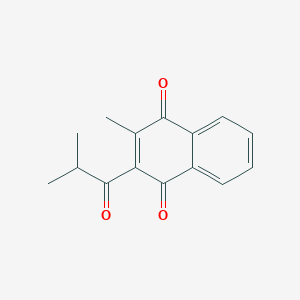
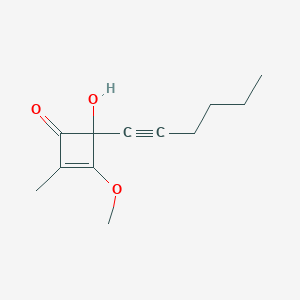
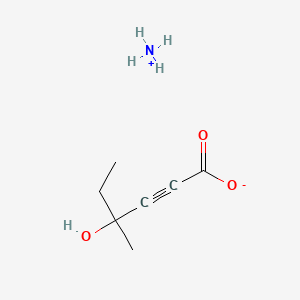

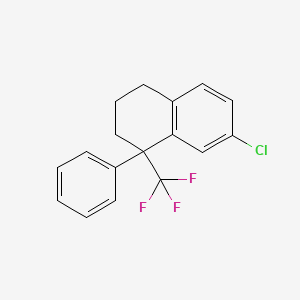
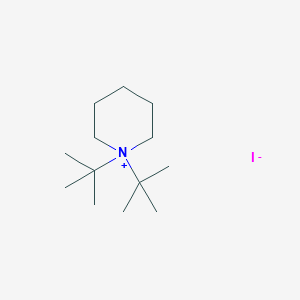

![[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol](/img/structure/B14322323.png)

